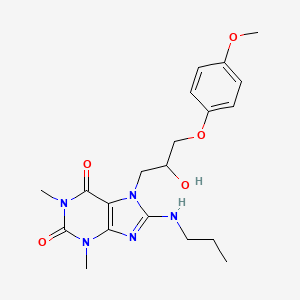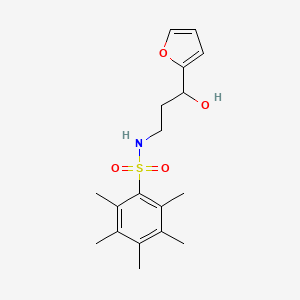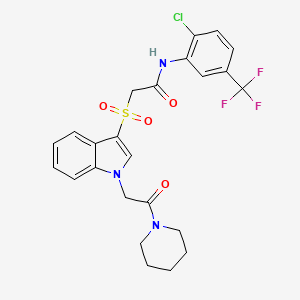
4-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a morpholine derivative with a sulfonyl group attached to a phenyl ring, which in turn is substituted with an ethoxy and a methyl group . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate phenyl sulfonyl chloride with morpholine . The ethoxy and methyl groups on the phenyl ring could be introduced in a prior step, for example through Friedel-Crafts alkylation.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a sulfonyl group . The ethoxy and methyl substituents on the phenyl ring would contribute to the compound’s lipophilicity and could influence its binding to biological targets.Chemical Reactions Analysis
As a sulfonyl compound, it might undergo reactions typical for this functional group . The morpholine ring could potentially be opened under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the morpholine ring could contribute to its solubility in water, while the phenyl ring could enhance its lipophilicity.Applications De Recherche Scientifique
Chemical Synthesis and Coordination
Research has demonstrated the synthesis and coordination properties of compounds involving ethoxy and methylphenylsulfonyl groups. For instance, the rearrangement and coordination of compounds to nickel centers have been explored, highlighting the complex interactions and potential applications in catalysis and material science (Bermejo et al., 2000).
Environmental Applications
The synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers demonstrates the potential environmental applications of these compounds. These membranes have shown improved water flux and dye rejection capabilities, indicating their utility in water purification and treatment processes (Liu et al., 2012).
Chemical Properties and Reactions
The selective hydrolysis of methanesulfonate esters, including studies on compounds with sulfonamide and ethoxy groups, has been investigated. These studies provide insight into reaction mechanisms and selective removal processes, which are relevant in chemical synthesis and pharmaceutical compound development (Chan et al., 2008).
Material Science and Luminescence
Research on lanthanide-potassium biphenyl-disulfonyl-dicarboxylate frameworks has explored their gas sorption, proton conductivity, and luminescent sensing properties. These materials demonstrate unique interactions with metal ions and potential applications in sensing technologies (Zhou et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Morpholine derivatives are found in a variety of pharmaceuticals and could interact with a range of biological targets.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-3-23-18-10-9-17(13-15(18)2)25(21,22)20-11-12-24-19(14-20)16-7-5-4-6-8-16/h4-10,13,19H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZVOVYLPROBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[d][1,3]dioxol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2739899.png)
![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/no-structure.png)

![N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2739905.png)
![2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2739909.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)